Physicochemical Comparison with the 5-Bromo Analog
The replacement of the furan-2-carboxamide's 5-hydrogen with a bromine atom in the direct analog 5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide (CAS 1380576-90-8) significantly alters key drug-like properties. While no direct head-to-head biological data is available, computed or measured physicochemical parameters can be compared to infer potential pharmacokinetic differences .
| Evidence Dimension | Molecular Weight (g/mol) and Lipophilicity (inferred) |
|---|---|
| Target Compound Data | Molecular Weight: 267.28 g/mol |
| Comparator Or Baseline | 5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide; Molecular Weight: 346.18 g/mol |
| Quantified Difference | The target compound is 78.9 g/mol lighter. The absence of a heavy halogen implies lower lipophilicity (clogP) and reduced potential for non-specific binding. |
| Conditions | Physicochemical property calculation/comparison. |
Why This Matters
Lower molecular weight and lipophilicity typically correlate with better solubility and permeability, potentially offering a superior starting point for lead optimization if all other factors are equal, though this is a class-level inference without biological confirmation.
